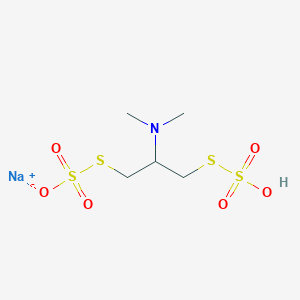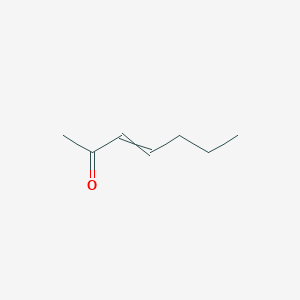
3-Hepten-2-on
Übersicht
Beschreibung
3-Hepten-2-one, also known as 2-methyl-3-heptanone, is a versatile organic compound that has a wide range of applications in the scientific research field. It is a low-boiling, colorless liquid with a pleasant odor and is often used as a solvent. In addition to being used as a solvent, 3-Hepten-2-one has also been used in various biochemical and physiological experiments due to its unique properties and its ability to interact with other molecules.
Wissenschaftliche Forschungsanwendungen
Lebensmittel-Aromastoff
3-Hepten-2-on wird häufig als Lebensmittelzusatzstoff und Aromastoff verwendet . Es wird in den meisten Milchgeschmacksrichtungen verwendet, um eine größere Tiefe zu verleihen . Dieses Keton wird vielen verarbeiteten Milchprodukten wie Pudding, geschmolzener Butter, Cremes und Käsesorten (Brie, Gorgonzola und Blauschimmelkäse) anhaltende, reichhaltige Nachnoten verleihen .
Nussprodukte
This compound ist bei fettreichen Nussprodukten von Vorteil . Es verstärkt die Aromen von Paranüssen und Pinienkernen, Cashewnüssen und anderen Nüssen .
Chemische Synthese
This compound wird zur Herstellung von Heptan-2-on verwendet
Safety and Hazards
3-Hepten-2-one is a flammable liquid and poses a potential safety hazard in both its handling and storage . It is recommended to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources . Proper handling and storage procedures should be followed due to its flammable nature .
Zukünftige Richtungen
3-Hepten-2-one finds various applications in the food industry. It is commonly used as a food additive and flavoring agent, owing to its unique properties . It is also used as a fragrance ingredient in the cosmetics and personal care industry . Its distinct aroma and taste make it valuable in different industrial applications .
Wirkmechanismus
Target of Action
3-Hepten-2-one, also known as methyl n-amyl ketone, is a versatile organic compound that finds various applications in the food industry . It is commonly used as a food additive and flavoring agent . .
Biochemical Pathways
3-Hepten-2-one is a volatile compound that is part of the apocarotenoid metabolic pathways in plants . Apocarotenoids are derived from carotenoids and contribute to the color and flavor of many flowers and fruits . For instance, linear volatile apocarotenoids, such as geranyl acetone, 6-methyl-5-hepten-2-one (MHO), and geranial, were identified as important aroma components in fruits of papaya, citrus, and blackberry .
Pharmacokinetics
It is known that 3-Hepten-2-one is soluble in organic solvents but only slightly soluble in water , which may affect its bioavailability and distribution in the body
Result of Action
The primary result of the action of 3-Hepten-2-one is the enhancement of flavors and aromas in food products . Its pungent odor and taste make it a popular choice for use in savory foods such as soups, sauces, and snacks . Moreover, it is used to add a fruity or floral note to baked goods and confectionery products .
Action Environment
The action of 3-Hepten-2-one can be influenced by various environmental factors. For instance, its volatility and aroma can be affected by temperature and pH. Furthermore, its stability and efficacy can be influenced by light, oxygen, and other environmental conditions. Proper handling and storage procedures should be followed due to its flammable nature .
Biochemische Analyse
Biochemical Properties
3-Hepten-2-one plays a significant role in biochemical reactions. It undergoes oxidation reactions to form carboxylic acids and reduction reactions to form corresponding alcohols. It is prone to nucleophilic addition reactions at its carbonyl group . In biochemical contexts, 3-Hepten-2-one interacts with enzymes such as alcohol dehydrogenases and oxidoreductases, facilitating its conversion to other metabolites. These interactions are crucial for its metabolic processing and utilization in various biological systems.
Cellular Effects
3-Hepten-2-one influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its presence can modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, 3-Hepten-2-one can impact cellular metabolism by altering the flux of metabolic pathways, thereby influencing the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, 3-Hepten-2-one exerts its effects through binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to a buildup of specific metabolites. Conversely, it can activate other enzymes, enhancing their catalytic activity. These interactions result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Hepten-2-one can change over time. Its stability and degradation are important factors to consider. 3-Hepten-2-one is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air. Long-term studies have shown that prolonged exposure to 3-Hepten-2-one can lead to changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 3-Hepten-2-one vary with different dosages in animal models. At low doses, it may have minimal impact on physiological functions. At higher doses, it can exhibit toxic effects, including adverse impacts on liver and kidney function. Threshold effects have been observed, where a certain dosage level leads to significant physiological changes. These findings highlight the importance of dosage considerations in the use of 3-Hepten-2-one .
Metabolic Pathways
3-Hepten-2-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which facilitate its conversion to other metabolites. These metabolic pathways are crucial for its detoxification and elimination from the body. Additionally, 3-Hepten-2-one can influence metabolic flux, leading to changes in the levels of various metabolites .
Transport and Distribution
Within cells and tissues, 3-Hepten-2-one is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it may bind to lipid transport proteins, facilitating its distribution in lipid-rich tissues. Understanding these transport mechanisms is essential for elucidating the overall pharmacokinetics of 3-Hepten-2-one .
Subcellular Localization
The subcellular localization of 3-Hepten-2-one is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects. These localization patterns are crucial for its activity and function within the cell .
Eigenschaften
IUPAC Name |
(E)-hept-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h5-6H,3-4H2,1-2H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHZQADGLDKIPM-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless oily liquid; powerfull grassy-green pungent odour | |
| Record name | 3-Hepten-2-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1059/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
63.00 °C. @ 13.00 mm Hg | |
| Record name | 3-Hepten-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031486 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, slightly soluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |
| Record name | 3-Hepten-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031486 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 3-Hepten-2-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1059/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.841-0.847 | |
| Record name | 3-Hepten-2-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1059/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
1119-44-4, 5609-09-6 | |
| Record name | 3-Hepten-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hepten-2-one, (3E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005609096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hepten-2-one | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hept-3-en-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.981 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HEPTEN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK02T5FJDO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Hepten-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031486 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 3-Hepten-2-one is found naturally in various sources, including several Amazonian fruits. [] Additionally, it has been identified in red bell peppers (Capsicum annuum), specifically in a simultaneous distillation-extraction extract. [] Studies have also detected its presence in cooked spinach leaves (Spinacia oleracea L.). []
A: Yes, 3-Hepten-2-one can be synthesized. One method uses Ethyl acetoacetate, 3-ethylthio butyraldehyde, and sodium hydroxide as the primary materials. This process involves hydrolysis and condensation reactions, achieving a yield of 95%. [] Another synthesis method involves the reaction of acetone and isovaleric aldehyde in an alkaline aqueous solution. This crossed aldol condensation process, often aided by a catalyst, can produce 6-methyl-3-hepten-2-one. [, ]
A: 3-Hepten-2-one finds application in various industries, including food, personal care products, and medicine. [] For example, its vapor adsorption properties are utilized in creating liquid-repellent and vapor-sorptive cotton fabrics for chemical protective apparel. []
ANone: Unfortunately, the provided research excerpts do not explicitly mention the molecular formula and weight of 3-Hepten-2-one. Comprehensive spectroscopic data for the compound is also absent from the provided excerpts.
A: Yes, research indicates that 3-Hepten-2-one reacts with cerium(IV) salts or lanthanide triflates in alcohols, yielding corresponding β-alkoxy compounds. [] This reaction can lead to the formation of 1,1,3-trialkoxy derivatives, particularly with specific cyclic ketones and linear unsaturated ketones. [] Another study explores the addition of Grignard reagents to trans-3-Hepten-2-one. [] Additionally, research investigates the ionic hydrogenation of 3-Hepten-2-one using cyclohexane in the presence of aluminum halides. []
A: Yes, some research highlights the biological activity of compounds related to 3-Hepten-2-one. For instance, 6-hydroxy-4,6-dimethyl-3-hepten-2-one, isolated from a Streptosporangium sp. fermentation broth, shows anti-Mythimna separata Walker activity. [] Additionally, 6-hydroxy-4,6-dimethyl-3-hepten-2-one has been explored for its protein-inducing properties in Chinese hamster's transformed ovarian cells. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



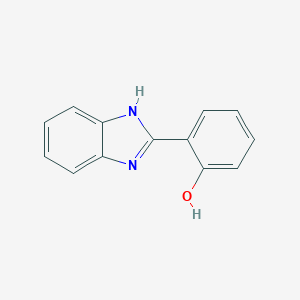
![7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B57588.png)




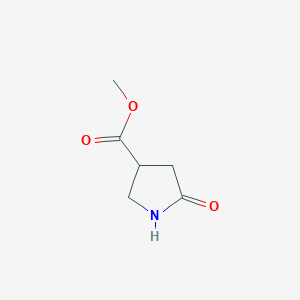



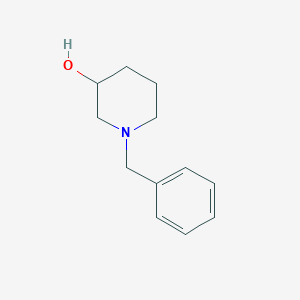
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine](/img/structure/B57627.png)

